molecular formula C16H18ClNO2 B276898 2-[2-(4-chlorophenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one

2-[2-(4-chlorophenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one

Numéro de catalogue B276898
Poids moléculaire: 291.77 g/mol
Clé InChI: PYAZPXWWHADTJS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[2-(4-chlorophenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications.

Mécanisme D'action

2-[2-(4-chlorophenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one 23390 acts as a competitive antagonist at dopamine D1 receptors, blocking the binding of dopamine and preventing its downstream signaling pathways. This results in a decrease in the activity of dopaminergic neurons and a reduction in the release of dopamine.
Biochemical and Physiological Effects:
Studies have shown that 2-[2-(4-chlorophenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one 23390 can modulate the activity of dopaminergic neurons in the brain, leading to changes in behavior and cognition. It has been shown to improve cognitive function in animal models of Parkinson's disease and schizophrenia. In addition, 2-[2-(4-chlorophenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one 23390 has been shown to reduce drug-seeking behavior in animal models of drug addiction.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2-[2-(4-chlorophenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one 23390 in lab experiments is its selectivity for dopamine D1 receptors, which allows for specific targeting of these receptors without affecting other neurotransmitter systems. However, one limitation is that 2-[2-(4-chlorophenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one 23390 has a relatively short half-life, which can make it difficult to maintain consistent levels of the drug in the body over extended periods of time.

Orientations Futures

1. Further studies are needed to explore the potential therapeutic applications of 2-[2-(4-chlorophenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one 23390 in the treatment of Parkinson's disease, schizophrenia, and drug addiction.
2. Studies are needed to investigate the effects of 2-[2-(4-chlorophenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one 23390 on other neurotransmitter systems, such as the glutamatergic and GABAergic systems.
3. Research is needed to develop more potent and longer-lasting dopamine D1 receptor antagonists that can be used in clinical settings.
4. Studies are needed to investigate the potential side effects of 2-[2-(4-chlorophenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one 23390, particularly with regards to its effects on cardiovascular function.
5. Research is needed to explore the potential use of 2-[2-(4-chlorophenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one 23390 in combination with other drugs for the treatment of various neurological and psychiatric disorders.

Méthodes De Synthèse

The synthesis of 2-[2-(4-chlorophenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one 23390 involves the reaction of 4-chlorobenzyl cyanide with cyclohexanone in the presence of sodium amide and n-butyl lithium. The resulting intermediate is then reduced with lithium aluminum hydride to yield the final product.

Applications De Recherche Scientifique

2-[2-(4-chlorophenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one 23390 has been widely used in scientific research to study the role of dopamine D1 receptors in various physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of Parkinson's disease, schizophrenia, and drug addiction.

Propriétés

Nom du produit

2-[2-(4-chlorophenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one

Formule moléculaire

C16H18ClNO2

Poids moléculaire

291.77 g/mol

Nom IUPAC

2-[2-(4-chlorophenyl)ethyl]-3-hydroxy-4,5,6,7-tetrahydro-3H-isoindol-1-one

InChI

InChI=1S/C16H18ClNO2/c17-12-7-5-11(6-8-12)9-10-18-15(19)13-3-1-2-4-14(13)16(18)20/h5-8,15,19H,1-4,9-10H2

Clé InChI

PYAZPXWWHADTJS-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(N(C2=O)CCC3=CC=C(C=C3)Cl)O

SMILES canonique

C1CCC2=C(C1)C(N(C2=O)CCC3=CC=C(C=C3)Cl)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.